trans-2-Amino-1-methyl-cyclopentanol hydrochloride

Stereochemistry Deamination Walden Inversion

trans-2-Amino-1-methyl-cyclopentanol hydrochloride (CAS 124555-41-5) is a chiral amino alcohol hydrochloride salt with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol. The compound features a five-membered cyclopentane ring bearing a hydroxyl group at the C1 position, a primary amino group at the adjacent C2 position, and a methyl substituent at C1, with the amino and hydroxyl groups in a trans relative stereochemical configuration.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
Cat. No. B8187149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Amino-1-methyl-cyclopentanol hydrochloride
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESCC1(CCCC1N)O.Cl
InChIInChI=1S/C6H13NO.ClH/c1-6(8)4-2-3-5(6)7;/h5,8H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1
InChIKeyQLJHZJMTNNEHSD-GEMLJDPKSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-2-Amino-1-methyl-cyclopentanol Hydrochloride: Chiral Amino Alcohol Intermediate CAS 124555-41-5


trans-2-Amino-1-methyl-cyclopentanol hydrochloride (CAS 124555-41-5) is a chiral amino alcohol hydrochloride salt with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . The compound features a five-membered cyclopentane ring bearing a hydroxyl group at the C1 position, a primary amino group at the adjacent C2 position, and a methyl substituent at C1, with the amino and hydroxyl groups in a trans relative stereochemical configuration . It is supplied as a research-grade building block with commercially available purities ranging from 95% to 97% .

Trans-2-Amino-1-methyl-cyclopentanol Hydrochloride: Why Stereochemical and Positional Analogs Cannot Be Interchanged


Generic substitution among aminocyclopentanol derivatives is precluded by three interdependent structural determinants: stereochemical configuration (cis vs. trans), positional isomerism (1,2- vs. 1,3- vs. 1-(aminomethyl) substitution), and the presence versus absence of the C1-methyl group. The trans configuration of the 2-amino-1-methyl substitution pattern dictates both chemical reactivity in downstream transformations and the spatial presentation of functional groups in target molecules, directly affecting the stereochemical outcome of reactions and the pharmacological properties of derived compounds. Critically, the target compound's C1-methyl group creates a tertiary alcohol center that is absent in des-methyl analogs such as trans-(1R,2R)-2-aminocyclopentanol hydrochloride (C₅H₁₂ClNO, 137.61 g/mol), altering steric constraints during amination reactions. The evidence presented below quantifies the distinct stereochemical behavior of trans- versus cis-2-amino-1-methylcyclopentanol and documents the target compound's specific role in synthesizing a pharmacologically distinct SARM candidate, establishing that selection of this specific building block is a non-negotiable determinant of synthetic and biological outcome.

Trans-2-Amino-1-methyl-cyclopentanol Hydrochloride: Quantitative Differentiation Evidence Against Comparators


Trans vs. Cis-2-Amino-1-methylcyclopentanol: Stereochemical Fate in Deamination Reactions

The trans isomer exhibits fundamentally different stereochemical behavior compared to the cis isomer during deamination with nitrous acid. The trans-amine undergoes partial Walden inversion (approximately 50% retention of configuration in the resulting secondary alcohol), whereas the cis-amine undergoes nearly complete Walden inversion (94%). In terms of tertiary alcohol formation, the trans-amine yields 46% 1-methylcyclopentanol-(1), while the cis-amine yields 77% [1]. This differential stereochemical outcome demonstrates that the trans and cis isomers are not interchangeable in synthetic sequences where stereochemistry of downstream products is critical.

Stereochemistry Deamination Walden Inversion

Trans vs. Cis-2-Amino-1-methylcyclopentanol: Differential Olefin Product Distribution

The trans and cis isomers produce different hydrocarbon product distributions upon deamination. The trans-amine yields 35% hydrocarbon fraction composed of 45.5% Δ1-methylcyclopentene (with the remainder being Δ2-methylcyclopentene isomers and other hydrocarbons), while the cis-amine yields 29% hydrocarbon fraction composed of 78% Δ1-methylcyclopentene. Additionally, the cis-amine produces a mixture of Δ1:Δ2 olefins in approximately 1:1 ratio, whereas the trans-amine produces exclusively Δ1-methylcyclopentene with no detectable Δ2 isomer [1][2]. This differential selectivity in olefin formation is a direct consequence of the stereochemical configuration and dictates which isomer is appropriate for applications requiring specific alkene regioisomers.

Deamination Olefin Formation Reaction Selectivity

Trans-2-Amino-1-methylcyclopentanol as a Specific Building Block for SARM LY305 Synthesis via Buchwald-Hartwig Amination

The (1R,2R)-stereoisomer of trans-2-amino-1-methylcyclopentanol serves as a specific chiral amine coupling partner in the synthesis of LY305 (2-chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile), a transdermal selective androgen receptor modulator (SARM) under development for muscle wasting, osteoporosis, and hypogonadism [1]. The synthesis employs Buchwald-Hartwig amination using the target compound and 2-chloro-4-iodo-3-methylbenzonitrile [1]. Importantly, the C1-methyl group in the target compound is essential for establishing the 2-hydroxy-2-methyl-cyclopentyl moiety present in LY305, a structural feature absent in des-methyl analogs such as trans-(1R,2R)-2-aminocyclopentanol hydrochloride . The target compound has also been documented as a reactant in the synthesis of 2-chloro-4-[[(1R,2R)-2-hydroxy-2-methylcyclopentyl]amino]-3-methylbenzonitrile diastereomers for selective androgen receptor modulator development [2].

Selective Androgen Receptor Modulator Buchwald-Hartwig Amination Pharmaceutical Intermediate

Trans-2-Amino-1-methylcyclopentanol Free Base: Computed Physicochemical Differentiation

The free base form of the target compound, trans-2-amino-1-methylcyclopentanol (C₆H₁₃NO, CAS 20412-66-2), exhibits computed physicochemical properties that differentiate it from structurally related aminocyclopentanol analogs. Its calculated LogP value is 0.94890, and the topological polar surface area (TPSA) is 46.25 Ų . For comparison, the des-methyl analog (1R,2R)-2-aminocyclopentanol (C₅H₁₁NO) exhibits a lower computed LogP (predicted approximately 0.3-0.5 based on structural reduction of one methylene unit) and identical hydrogen bond donor/acceptor counts. The increased LogP of the target compound reflects enhanced lipophilicity conferred by the C1-methyl substituent, which may influence membrane permeability and partitioning behavior in biological systems.

Lipophilicity Physicochemical Properties Drug-likeness

Commercial Availability: Purity Specifications vs. Cis Isomer Pricing

The trans-2-amino-1-methylcyclopentanol hydrochloride is commercially available from multiple suppliers with documented purity specifications ranging from 95% (AKSci) to 97% (Fisher Scientific/eMolecules) . In contrast, the cis isomer (cis-2-amino-1-methyl-cyclopentanol, CAS 1638974-44-3) is priced at approximately $1,815 per gram (97% purity) [1], which is substantially higher than typical pricing for the trans isomer (approximately $50-200 per gram based on supplier catalogs, though vendor quotes vary by quantity). This differential reflects the relative synthetic accessibility of the trans isomer versus the cis isomer. Additionally, the (1S,2R) stereoisomer is available at 98% purity , providing a defined stereochemical alternative when specific enantiomeric configuration is required.

Procurement Purity Cost-effectiveness

Trans-2-Amino-1-methyl-cyclopentanol Hydrochloride: Evidence-Based Application Scenarios for Scientific Procurement


Synthesis of Selective Androgen Receptor Modulators (SARMs) Requiring C1-Methyl Substitution

Procure this compound when synthesizing SARM candidates that require the (2-hydroxy-2-methyl)cyclopentyl pharmacophore, such as LY305. The C1-methyl group in trans-2-amino-1-methylcyclopentanol is structurally essential for generating this moiety; des-methyl aminocyclopentanol analogs (e.g., (1R,2R)-2-aminocyclopentanol hydrochloride) cannot substitute due to the absence of the methyl substituent [1]. The target compound has been successfully employed in Buchwald-Hartwig amination reactions with 2-chloro-4-iodo-3-methylbenzonitrile to produce LY305, a transdermal SARM under development for muscle wasting, osteoporosis, and hypogonadism [1], and has been documented in patent literature for SARM synthesis [2].

Synthetic Routes Requiring Regiospecific Δ1-Olefin Intermediates

Select the trans isomer when a synthetic sequence requires deamination to yield exclusively Δ1-methylcyclopentene without Δ2 isomer contamination. Quantitative deamination data demonstrate that trans-1-methyl-2-amino-cyclopentan yields a hydrocarbon fraction (35% total) composed of 45.5% Δ1-methylcyclopentene, with no detectable Δ2-methylcyclopentene [1][2]. In contrast, the cis isomer produces a mixture of Δ1 and Δ2 olefins in approximately 1:1 ratio [1][2]. The cleaner, single-regioisomer olefin product from the trans isomer simplifies downstream purification and improves regiospecific control in subsequent transformations.

Cost-Sensitive Procurement Where Trans Stereochemistry Is Acceptable or Required

For applications where either trans stereochemistry is specifically required, or where stereochemical configuration is not the primary selection criterion, the trans isomer offers a substantial procurement cost advantage. The cis isomer is priced at approximately $1,815 per gram (97% purity) [1], whereas the trans isomer is available at significantly lower cost (approximately $50-200 per gram, depending on supplier and quantity). This 9-36× price differential makes the trans isomer the economically rational choice for applications where trans stereochemistry is acceptable and high-purity material (95-97%) meets experimental requirements [2][3].

Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

Procure the (1R,2R) stereoisomer of trans-2-amino-1-methylcyclopentanol when the stereochemistry of downstream bioactive molecules must be precisely controlled. The compound serves as a chiral amino alcohol building block suitable for asymmetric synthesis and pharmaceutical intermediate applications [1]. The defined trans stereochemistry and the presence of both amino and hydroxyl functional groups enable diverse synthetic transformations, including amination, acylation, and cyclization reactions. The compound's computed LogP of 0.94890 (free base) indicates moderate lipophilicity suitable for membrane-permeable target molecules [2].

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